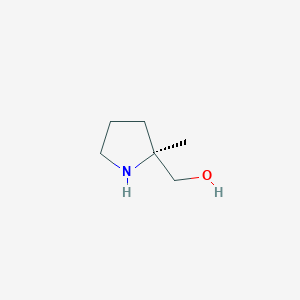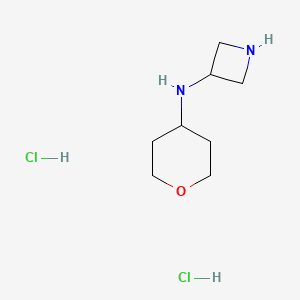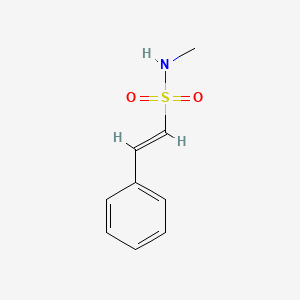![molecular formula C22H19ClF2N2O B2429926 2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one CAS No. 380196-78-1](/img/structure/B2429926.png)
2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one” is a chemical compound with the CAS No. 380196-78-1 . It has a molecular weight of 400.85 and a molecular formula of C22H19ClF2N2O .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and a hexahydro-2H-indazole core . The presence of fluorine and chlorine atoms suggests that it may have interesting electronic properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 400.85 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
The compound and its derivatives have been explored for their herbicidal activities. Specifically, certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have demonstrated potent herbicidal activity against annual weeds and have shown promising rice selectivity under greenhouse and flooded paddy conditions. Notably, these derivatives possess low mammalian and environmental toxicity, making them viable for agricultural use (Hwang et al., 2005).
Antimicrobial Activity
Indazole derivatives, which are structurally similar to the compound , have been investigated for their antimicrobial properties. Certain derivatives have exhibited significant activity, underscoring the potential of this chemical framework in the development of new antimicrobial agents. The structure-activity relationship of these compounds has been further elucidated through quantitative structure-activity relationship (QSAR) studies, highlighting the importance of molecular topology in defining antimicrobial activity (Maninder Minu et al., 2009).
Synthesis and Structural Characterization
The chemical structure and synthesis methods of compounds closely related to 2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one have been a subject of research. Studies have detailed the synthesis processes, yielding insights into the structural nuances and properties of these compounds. Such research is fundamental in understanding the compound's reactivity and potential applications in various fields, including pharmaceuticals and materials science (Kariuki et al., 2021).
Antioxidant Properties
Tetrahydroindazoles, structurally related to the compound , have been synthesized and evaluated for their in vitro antioxidant activity. These studies have identified certain derivatives that exhibit moderate antioxidant activity, suggesting the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Polo et al., 2016).
Eigenschaften
IUPAC Name |
2-chloro-1-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYQTIYPHKOIPB-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CCl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)F)/C1)C(=O)CCl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2429844.png)
![3-(4-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2429847.png)





![2-(1-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}ethyl)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2429855.png)

![1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2429858.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2429859.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)

![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)